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Compound of Interest

Compound Name:
Trimethyl-(2,4,6-

trichlorophenoxy)silane

CAS No.: 1013-45-2

Cat. No.: B3045009 Get Quote

Executive Summary & Compound Identity
Target Compound: Trimethyl-(2,4,6-trichlorophenoxy)silane Synonyms: (2,4,6-

Trichlorophenoxy)trimethylsilane; 2,4,6-Trichlorophenyl trimethylsilyl ether; 2,4,6-TCP-TMS.[1]

Parent Compound: 2,4,6-Trichlorophenol (CAS: 88-06-2).[1][2][3][4] Molecular Formula:

Cngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

H

Cl

OSi Molecular Weight: 269.63 g/mol (Average), 267.96 Da (Monoisotopic).[3][5]

Significance in Research
This silane derivative is synthesized primarily to mask the polar phenolic hydroxyl group of

2,4,6-TCP, a fungicide metabolite and environmental pollutant. Silylation eliminates hydrogen

bonding, significantly improving thermal stability and peak symmetry during GC-MS analysis.[1]

[3] Its spectral signature is distinct and predictable, serving as a reliable confirmation of

successful derivatization.[6]

Synthesis & Preparation Protocol
Note: This protocol describes the in-situ derivatization standard in analytical workflows.
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Reagents:

Substrate: 2,4,6-Trichlorophenol (Pure standard).[3][5]

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane

(TMCS).[3][5][6]

Solvent: Anhydrous Pyridine or Ethyl Acetate.[3][6]

Workflow:

Dissolution: Dissolve 1 mg of 2,4,6-TCP in 1 mL of anhydrous solvent.

Silylation: Add 100 µL of BSTFA + 1% TMCS.

Incubation: Heat at 60°C for 30 minutes.

Validation: The reaction is quantitative. The disappearance of the -OH stretch in IR or the

shift in retention time confirms the formation of the TMS ether.[6]

Reactants

Reaction Conditions

Products

2,4,6-Trichlorophenol
(C6H3Cl3O)

60°C, 30 min
Anhydrous Environment

BSTFA + 1% TMCS
(Silylating Agent)

Trimethyl-(2,4,6-trichlorophenoxy)silane
(Target Analyte)

TMS-Trifluoroacetamide
(Volatile Byproduct)

Click to download full resolution via product page

Caption: Synthesis pathway converting 2,4,6-TCP to its volatile TMS ether derivative for

analysis.

Spectral Analysis: The Core Data
A. Mass Spectrometry (EI-MS)
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Instrument Mode: Electron Ionization (70 eV).[3][5] Diagnostic Logic: The spectrum is

dominated by the stability of the silicon-oxygen bond and the isotopic signature of three

chlorine atoms.

Ion Fragment m/z (Nominal) Relative Intensity
Diagnostic
Interpretation

Molecular Ion [M]⁺ 268 Moderate

Displays characteristic

Clngcontent-ng-

c3932382896=""

_nghost-ng-

c1874552323=""

class="inline ng-star-

inserted">

isotope cluster (268,

270, 272, 274).[1][3]

[5]

[M - CH

]⁺
253 Base Peak (100%)

Loss of a methyl

group from the silicon

atom.[3][5] This is the

standard "M-15"

fragmentation for TMS

ethers.[1][3]

Trimethylsilyl Cation 73 High

[Si(CH

)

]⁺.[3][5] Universal

marker for TMS

derivatives.

[M - Cl]⁺ 233 Low

Loss of one chlorine

atom from the

aromatic ring.[3][5]

Isotope Cluster Analysis (Molecular Ion Region): Due to the presence of three Chlorine atoms (
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Cl and

Cl), the molecular ion appears as a distinct cluster with approximate intensity ratios:

m/z 268: 100% (Relative to M peak)[3][6]

m/z 270: ~96%[3]

m/z 272: ~31%[3]

m/z 274: ~3%[3]

Molecular Ion [M]+
m/z 268 (Cl3 cluster)

Base Peak [M-15]+
m/z 253

- CH3•

TMS Cation
m/z 73

Heterolytic Cleavage

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron Ionization MS showing the dominant M-15

loss.[1]

B. Infrared Spectroscopy (FT-IR)
Sampling: Neat liquid film or KBr pellet (if solid at RT).[3][5] Key Feature: The complete

disappearance of the broad phenolic O-H stretch (

cm

) confirms quantitative derivatization.[3][5]
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Functional Group

Wavenumber
(cmngcontent-ng-
c3932382896=""
_nghost-ng-
c1874552323=""
class="inline ng-
star-inserted">

)

Intensity Assignment

C-H (Aromatic) 3050 - 3100 Weak
Aromatic ring C-H

stretching.[1][3][5]

C-H (Aliphatic) 2960, 2900 Medium

Methyl C-H stretching

(from TMS group).[3]

[5]

C=C (Aromatic) 1560 - 1590 Medium
Aromatic ring skeletal

vibrations.[1][3]

Si-CH 1250 - 1260 Strong

Symmetric

deformation of CH

on Si.[1][3][5]

Diagnostic for TMS.

Si-O-Aryl 900 - 930 Strong
Silicon-Oxygen

stretching.[1][3][5]

Si-C 840 - 850 Strong

Si-C stretching /

Methyl rocking.[1][3]

[5]

C-Cl 1050 - 1100 Strong

Aryl-Chlorine stretch

(often overlaps with

skeletal bands).[1][3]

[5]

C. Nuclear Magnetic Resonance (NMR)
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Solvent: CDClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-

star-inserted">

(Chloroform-d).[3][5] Reference: Tetramethylsilane (TMS,

0.00 ppm).[3][7][8]

H NMR (Proton)
The symmetry of the 2,4,6-trichlorophenoxy moiety simplifies the aromatic region to a single

signal.[6]

Shift (ngcontent-
ng-c3932382896=""
_nghost-ng-
c1874552323=""
class="inline ng-
star-inserted">

ppm)

Multiplicity Integration Assignment

7.25 - 7.30 Singlet (s) 2H
Ar-H (Meta protons at

positions 3 and 5).

0.35 - 0.40 Singlet (s) 9H

Si-(CH

)

.[1][3][5] The TMS

protons are shielded,

appearing near 0

ppm.[7][8]

C NMR (Carbon-13)
Predicted shifts based on substituent additivity rules for benzene derivatives.
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Shift (ngcontent-ng-
c3932382896="" _nghost-
ng-c1874552323=""
class="inline ng-star-
inserted">

ppm)

Carbon Type Assignment

148.0 - 150.0 Quaternary (C-O)
C1 (Ipso).[1][3][5] Deshielded

by Oxygen.[3][5]

129.0 - 130.0 Quaternary (C-Cl) C2, C6 (Ortho).[1][3][5]

128.0 - 129.0 Methine (C-H) C3, C5 (Meta).[3][5]

126.0 - 127.0 Quaternary (C-Cl) C4 (Para).[1][3][5]

0.5 - 1.0
Methyl (CH

)

Si-CH

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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